Methyl 3-chloro-4-ethoxybenzoate
Overview
Description
Methyl 3-chloro-4-ethoxybenzoate is an organic compound with the molecular formula C10H11ClO3. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the benzene ring is substituted with a chlorine atom at the third position and an ethoxy group at the fourth position. This compound is used in various chemical syntheses and has applications in the pharmaceutical and agrochemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-chloro-4-ethoxybenzoate can be synthesized through several methods. One common method involves the esterification of 3-chloro-4-ethoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-chloro-4-ethoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield 3-chloro-4-ethoxybenzoic acid and methanol in the presence of a strong acid or base.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Ester Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Nucleophilic Substitution: Substituted benzoates depending on the nucleophile used.
Ester Hydrolysis: 3-chloro-4-ethoxybenzoic acid and methanol.
Oxidation: Corresponding aldehydes or carboxylic acids.
Scientific Research Applications
Methyl 3-chloro-4-ethoxybenzoate is widely used in scientific research due to its unique properties and reactivity. Some of its applications include:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceutical Industry: Employed in the development of new drugs and active pharmaceutical ingredients.
Agrochemical Industry: Utilized in the synthesis of herbicides and pesticides
Mechanism of Action
The mechanism of action of methyl 3-chloro-4-ethoxybenzoate depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In ester hydrolysis, the ester bond is cleaved, resulting in the formation of an acid and an alcohol .
Comparison with Similar Compounds
Methyl 4-chloro-3-ethoxybenzoate: Similar structure but with different substitution pattern.
Methyl 3-chloro-4-methoxybenzoate: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness: Methyl 3-chloro-4-ethoxybenzoate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic applications where other compounds may not be as effective .
Properties
IUPAC Name |
methyl 3-chloro-4-ethoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-3-14-9-5-4-7(6-8(9)11)10(12)13-2/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVCZXIJTAKZMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602569 | |
Record name | Methyl 3-chloro-4-ethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60602569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192512-43-9 | |
Record name | Methyl 3-chloro-4-ethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60602569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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